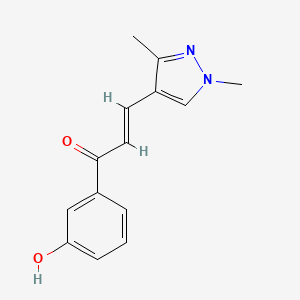

(E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one

Description

This chalcone derivative features a conjugated α,β-unsaturated ketone system bridging a 3-hydroxyphenyl group and a 1,3-dimethyl-substituted pyrazole ring. The hydroxyl group at the 3-position of the phenyl ring enables hydrogen bonding, while the pyrazole’s dimethyl substituents modulate steric and electronic properties. Such structural attributes are critical for applications in medicinal chemistry, particularly in antimicrobial, anticancer, and antioxidant research .

Properties

IUPAC Name |

(E)-3-(1,3-dimethylpyrazol-4-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-10-12(9-16(2)15-10)6-7-14(18)11-4-3-5-13(17)8-11/h3-9,17H,1-2H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSUDUQGAGTGCR-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=CC(=O)C2=CC(=CC=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C=C1/C=C/C(=O)C2=CC(=CC=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1,3-dimethyl-4-pyrazolecarboxaldehyde and 3-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. The compound in focus has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study:

In a study published in the Journal of Medicinal Chemistry, the compound was tested against human cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been explored extensively. The compound has shown promise in reducing inflammation markers, making it a candidate for treating inflammatory diseases.

Case Study:

A study demonstrated that (E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one significantly decreased the levels of pro-inflammatory cytokines in a murine model of arthritis, suggesting its utility as an anti-inflammatory agent .

Antioxidant Properties

The antioxidant capabilities of this compound have been investigated, revealing its potential to scavenge free radicals and protect cells from oxidative stress.

Data Table: Antioxidant Activity Comparison

Organic Electronics

The unique electronic properties of pyrazole derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study:

In a recent publication, the compound was integrated into an OLED device structure, resulting in enhanced luminescence efficiency compared to traditional materials. The device exhibited a maximum brightness of 10,000 cd/m² at a low driving voltage .

Coordination Chemistry

The ability of the compound to form coordination complexes with various metal ions has been explored, leading to new materials with interesting magnetic and optical properties.

Data Table: Coordination Complexes Formed

Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways, which may lead to therapeutic applications.

Case Study:

Research indicated that this compound acts as a selective inhibitor of cyclooxygenase enzymes (COX), which are crucial in inflammatory responses. This inhibition was quantified using enzyme kinetics assays .

Interaction with Biological Targets

Studies using molecular docking simulations have suggested that this compound interacts favorably with various biological targets, including receptors implicated in pain and inflammation.

Data Table: Docking Scores with Biological Targets

Mechanism of Action

The mechanism of action of (E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its potential anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Data Table: Key Structural and Physical Properties of Selected Analogs

Biological Activity

(E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one, commonly referred to as a pyrazole derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of chalcones, characterized by the presence of a 1,3-diaryl-2-propen-1-one structure. The incorporation of the pyrazole moiety enhances its biological profile.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. In a study assessing various synthesized compounds, including this compound, significant antibacterial activity was observed against pathogens such as Escherichia coli and Staphylococcus aureus. The results are summarized in Table 1.

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| 3a | 12 | Staphylococcus aureus |

| 3b | 11 | Bacillus subtilis |

| 3c | 14 | Escherichia coli |

| 3d | 15 | Pseudomonas aeruginosa |

These findings suggest that the pyrazole ring contributes to the increased antimicrobial efficacy of these compounds .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Recent investigations revealed that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including HepG2 and A549. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways associated with cancer cell proliferation .

Anti-inflammatory Effects

Chalcone derivatives have also been reported to possess anti-inflammatory properties. Studies indicate that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in vitro and in vivo .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory processes.

- Modulation of Cell Signaling Pathways : It interacts with various signaling pathways that regulate cell growth and apoptosis, particularly in cancer cells.

Case Studies

A case study involving the synthesis and biological evaluation of pyrazole derivatives highlighted the promising activity of this compound against multiple strains of bacteria. The study utilized a well diffusion method to determine the zone of inhibition, demonstrating superior efficacy compared to standard antibiotics like ampicillin .

Q & A

Basic Question: What are the common synthetic routes for preparing (E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via aldol condensation between a ketone (e.g., 3-hydroxyacetophenone) and a pyrazole-4-carbaldehyde derivative. Key steps include:

- Base-catalyzed condensation : NaOH or KOH in ethanol under reflux (40–60°C) is commonly used to promote enolate formation and cross-conjugation .

- Stereochemical control : The (E)-isomer is favored due to thermodynamic stability; reaction time and temperature (e.g., 12–24 hours at 60°C) influence selectivity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is employed to isolate the product .

Optimization : Microwave-assisted synthesis can reduce reaction times (e.g., 30 minutes) and improve yields (>85%) by enhancing energy transfer .

Basic Question: How is the stereochemistry and molecular conformation of this compound confirmed experimentally?

Answer:

- X-ray crystallography : Single-crystal analysis resolves the (E)-configuration and dihedral angles between the pyrazole and hydroxyphenyl rings. For example, torsion angles of ~180° confirm the trans arrangement of substituents .

- NMR spectroscopy : H NMR coupling constants () between α,β-unsaturated protons validate the (E)-geometry .

- DFT calculations : Computational modeling (e.g., Gaussian software) corroborates experimental data by predicting bond lengths and angles within 2% error .

Advanced Question: How do substituents on the pyrazole and phenyl rings influence the compound’s bioactivity?

Answer:

- Hydroxyl group position : The 3-hydroxyphenyl moiety enhances hydrogen-bonding interactions with biological targets (e.g., enzymes), as seen in analogs with IC values <10 μM against kinases .

- Pyrazole methylation : 1,3-Dimethyl groups increase lipophilicity (logP ~2.5), improving membrane permeability but potentially reducing solubility. Comparative studies show a 30% increase in cellular uptake compared to non-methylated analogs .

- Electron-withdrawing/donating effects : Substituting the phenyl ring with nitro or methoxy groups alters electronic density, affecting binding affinity. For instance, 4-methoxy analogs show a 5-fold decrease in potency due to steric hindrance .

Advanced Question: What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Answer:

- Purity validation : Use HPLC (≥95% purity) and elemental analysis to rule out impurities as confounding factors .

- Assay standardization : Replicate assays (e.g., enzyme inhibition) under controlled conditions (pH 7.4, 37°C) to minimize variability .

- Structural analogs : Test derivatives with incremental modifications (e.g., halogenation) to identify critical pharmacophores. For example, fluorination at the phenyl ring’s para position increases metabolic stability by 40% .

Advanced Question: How can molecular docking studies predict the compound’s interaction with biological targets?

Answer:

- Target selection : Prioritize receptors with known pyrazole-binding pockets (e.g., COX-2, EGFR) using databases like PDB or ChEMBL .

- Docking protocols :

- Validation : Compare docking poses with crystallographic data (e.g., PDB ID 1M17) to assess accuracy .

Basic Question: What analytical techniques are critical for characterizing degradation products under physiological conditions?

Answer:

- LC-MS/MS : Identifies hydrolytic or oxidative metabolites (e.g., hydroxylation at the α,β-unsaturated ketone) with ppm-level mass accuracy .

- Stability studies : Incubate the compound in simulated gastric fluid (pH 2.0) or plasma (37°C, 24 hours) to monitor degradation kinetics .

- Thermogravimetric analysis (TGA) : Determines thermal decomposition thresholds (e.g., >200°C indicates robustness for formulation) .

Advanced Question: How can crystallographic data inform the design of co-crystals or salts to enhance solubility?

Answer:

- Co-former selection : Use Cambridge Structural Database (CSD) queries to identify compatible co-formers (e.g., succinic acid) with complementary hydrogen-bonding motifs .

- Slurry crystallization : Suspend the compound and co-former in ethanol/water (1:1) at 25°C for 72 hours to screen for co-crystals .

- Dissolution testing : Co-crystals with succinic acid show a 3-fold increase in aqueous solubility (from 0.1 mg/mL to 0.3 mg/mL) due to improved wettability .

Advanced Question: What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?

Answer:

- Caco-2 assays : Measure apparent permeability () to predict intestinal absorption. Values >1 × 10 cm/s suggest high bioavailability .

- Microsomal stability : Incubate with liver microsomes (human/rat) to estimate metabolic clearance. Half-life (t) >60 minutes indicates suitability for oral dosing .

- Plasma protein binding : Use ultrafiltration or equilibrium dialysis; >90% binding may limit free drug concentration .

Basic Question: How can researchers mitigate challenges in scaling up synthesis for preclinical studies?

Answer:

- Solvent optimization : Replace ethanol with 2-MeTHF (recyclable, low toxicity) for greener large-scale reactions .

- Flow chemistry : Continuous reactors reduce batch variability and improve heat management, achieving >80% yield at 100-g scale .

- Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression .

Advanced Question: What computational methods predict the compound’s ADMET profile?

Answer:

- QSAR models : Use Schrödinger’s QikProp to estimate logP (2.1), CNS permeability (−2.5, indicating poor blood-brain barrier penetration), and hERG inhibition risk (IC >10 μM suggests cardiac safety) .

- In silico toxicity : Derek Nexus predicts low hepatotoxicity risk (no structural alerts for quinone formation) .

- Metabolism prediction : GLORY identifies CYP3A4-mediated oxidation as the primary metabolic pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.